![molecular formula C18H19N4OP B14477243 Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid CAS No. 65312-59-6](/img/structure/B14477243.png)
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally similar to purines, which are found in DNA and RNA. This similarity allows benzimidazole derivatives to interact with biological molecules, making them useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with a suitable phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinous acid to phosphines.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted benzimidazole derivatives.
科学的研究の応用
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of materials with unique optical and electronic properties.
作用機序
The mechanism of action of bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid involves its interaction with biological molecules. The compound can bind to DNA grooves and induce DNA cleavage through a peroxide-mediated mechanism. This activity is particularly relevant in its potential anticancer properties, where it can induce cytotoxic effects in cancer cells .
類似化合物との比較
Similar Compounds
5,6-Dimethyl-1H-benzimidazole: A simpler derivative with similar biological activities.
2,5-Dimethylbenzimidazole: Another derivative with potential therapeutic applications.
Benzimidazole: The parent compound with a wide range of biological activities.
Uniqueness
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid is unique due to its dual benzimidazole rings and phosphorus-containing moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
特性
CAS番号 |
65312-59-6 |
|---|---|
分子式 |
C18H19N4OP |
分子量 |
338.3 g/mol |
IUPAC名 |
bis(5,6-dimethylbenzimidazol-1-yl)phosphinous acid |
InChI |
InChI=1S/C18H19N4OP/c1-11-5-15-17(7-13(11)3)21(9-19-15)24(23)22-10-20-16-6-12(2)14(4)8-18(16)22/h5-10,23H,1-4H3 |
InChIキー |
RFKXOICWQVABBO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N(C=N2)P(N3C=NC4=C3C=C(C(=C4)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
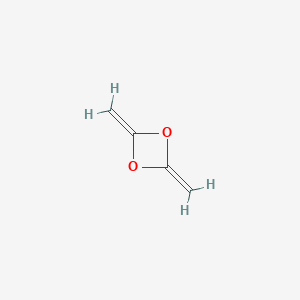
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
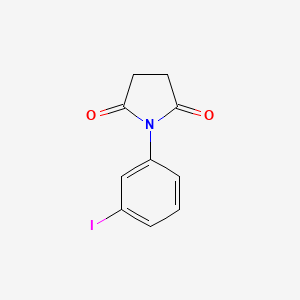
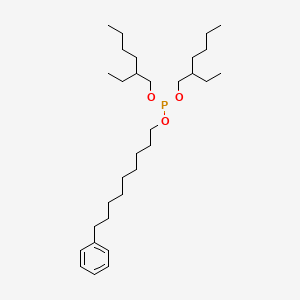
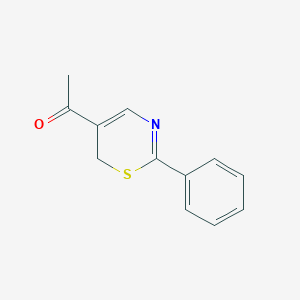

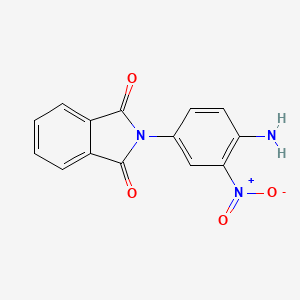
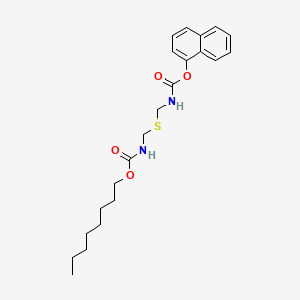
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
